molecular formula C27H24Cl2N4O B10869533 N-benzyl-2-[11-(2,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-4-yl]acetamide

N-benzyl-2-[11-(2,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-4-yl]acetamide

Cat. No.: B10869533
M. Wt: 491.4 g/mol
InChI Key: LQJUHGCEUDSFPE-UHFFFAOYSA-N
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Description

N-benzyl-2-[11-(2,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaen-4-yl]acetamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[11-(2,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-4-yl]acetamide typically involves multiple steps. The initial step often includes the formation of the triazatricyclic core, followed by the introduction of the benzyl and acetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[11-(2,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-[11-(2,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-[11-(2,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[11-(2,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-4-yl]acetamide is unique due to its specific tricyclic structure and the presence of multiple functional groups. This uniqueness allows it to interact with a wide range of molecular targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C27H24Cl2N4O

Molecular Weight

491.4 g/mol

IUPAC Name

N-benzyl-2-[11-(2,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-4-yl]acetamide

InChI

InChI=1S/C27H24Cl2N4O/c1-16-26-17(2)32(15-25(34)30-13-19-7-5-4-6-8-19)18(3)27(26)24-11-20(14-33(24)31-16)22-10-9-21(28)12-23(22)29/h4-12,14H,13,15H2,1-3H3,(H,30,34)

InChI Key

LQJUHGCEUDSFPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN3C=C(C=C3C2=C(N1CC(=O)NCC4=CC=CC=C4)C)C5=C(C=C(C=C5)Cl)Cl)C

Origin of Product

United States

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